3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
The synthesis of 3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides, followed by further reactions to yield the desired compound . The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the isoquinoline ring system.
Chemical Reactions Analysis
3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as Jones reagent, which typically involves chromium trioxide in aqueous sulfuric acid.
Reduction: Reduction reactions can be carried out using hydrogenation methods with catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Cyclization: The compound can undergo cyclization reactions to form more complex ring systems.
Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-Amino-1-oxo-2-phenyl-1,2,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other isoquinoline derivatives, such as:
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile: Similar in structure but lacks the amino group.
3-Thioxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide: Contains a thioxo group instead of an oxo group.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-amino-1-oxo-2-phenyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c17-10-14-12-8-4-5-9-13(12)16(20)19(15(14)18)11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-9,18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMKJWORKPMMHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(N(C2=O)C3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.